molecular formula C16H12N4 B7743010 (E)-3-anilino-2-(1H-benzimidazol-2-yl)prop-2-enenitrile

(E)-3-anilino-2-(1H-benzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B7743010
M. Wt: 260.29 g/mol
InChI Key: NMDBNQHZEBLDEW-VAWYXSNFSA-N
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Description

(E)-3-anilino-2-(1H-benzimidazol-2-yl)prop-2-enenitrile is an organic compound that features both an aniline and a benzimidazole moiety. Compounds containing these functional groups are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-anilino-2-(1H-benzimidazol-2-yl)prop-2-enenitrile typically involves the condensation of an appropriate benzimidazole derivative with an aniline derivative under specific conditions. Common reagents might include bases such as potassium carbonate or sodium hydride, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone-like structures.

    Reduction: Reduction reactions could lead to the formation of amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the aniline or benzimidazole moieties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Conditions might include the use of strong acids or bases, and solvents like acetonitrile or ethanol.

Major Products

The major products would depend on the specific reactions and conditions used, but could include various substituted aniline or benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-anilino-2-(1H-benzimidazol-2-yl)prop-2-enenitrile could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, compounds with benzimidazole moieties are often studied for their potential as enzyme inhibitors or receptor ligands.

Medicine

Medicinally, such compounds might be investigated for their potential as anticancer, antiviral, or antimicrobial agents.

Industry

In industry, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for (E)-3-anilino-2-(1H-benzimidazol-2-yl)prop-2-enenitrile would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-anilino-2-(1H-benzimidazol-2-yl)prop-2-enenitrile: can be compared with other benzimidazole derivatives, such as benzimidazole itself or 2-aminobenzimidazole.

    Aniline derivatives: like aniline or N-phenylbenzamide.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(E)-3-anilino-2-(1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4/c17-10-12(11-18-13-6-2-1-3-7-13)16-19-14-8-4-5-9-15(14)20-16/h1-9,11,18H,(H,19,20)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDBNQHZEBLDEW-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC=C(C#N)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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